molecular formula C8H6FNO4 B1446862 5-Fluoro-2-methoxy-4-nitrobenzaldehyde CAS No. 678969-88-5

5-Fluoro-2-methoxy-4-nitrobenzaldehyde

Cat. No. B1446862
CAS RN: 678969-88-5
M. Wt: 199.14 g/mol
InChI Key: LGLPADRUFKEHBY-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-4-nitrobenzaldehyde is a chemical compound with the molecular formula C8H6FNO4 and a molecular weight of 199.14 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-methoxy-4-nitrobenzaldehyde is 1S/C8H6FNO4/c1-14-8-3-6 (9)5 (4-11)2-7 (8)10 (12)13/h2-4H,1H3 . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

5-Fluoro-2-methoxy-4-nitrobenzaldehyde is a powder at room temperature . It has a molecular weight of 199.14 .

Scientific Research Applications

Organic Synthesis

5-Fluoro-2-methoxy-4-nitrobenzaldehyde: is a valuable building block in organic synthesis. Its unique structure allows it to undergo various chemical reactions, making it suitable for constructing complex organic compounds. For instance, it can participate in condensation reactions to form Schiff bases, which are pivotal in synthesizing pharmaceuticals and fine chemicals .

Pharmaceutical Intermediates

This compound serves as an intermediate in the pharmaceutical industry. It can be used to synthesize active pharmaceutical ingredients (APIs) with anti-inflammatory, analgesic, or antipyretic properties. Its fluorine atom is particularly useful in medicinal chemistry due to its bioisosteric properties, which can improve the pharmacokinetic profile of drugs .

Agrochemicals

In the field of agrochemicals, 5-Fluoro-2-methoxy-4-nitrobenzaldehyde can be utilized to create pesticides and herbicides. Its nitro group is a functional moiety that can be transformed into various derivatives, enhancing the activity and selectivity of agrochemical formulations .

Dyestuff and Pigments

The nitro group of this compound is also significant in the production of dyes and pigments. It can undergo reduction reactions to form aromatic amines, which are key intermediates in the synthesis of azo dyes. These dyes are widely used in textiles, inks, and plastics due to their vibrant colors and stability .

Material Science

In material science, 5-Fluoro-2-methoxy-4-nitrobenzaldehyde can contribute to the development of novel materials. Its molecular structure can be incorporated into polymers to impart specific properties such as fluorescence or enhanced thermal stability, which are beneficial in creating advanced materials for various applications .

Retinal Disease Treatment

There is research indicating the use of derivatives of this compound in the treatment of retinal diseases. Specifically, N-((oxazolyl)phenyl)chromanecarboxamide derivatives, which can be synthesized from 5-Fluoro-2-methoxy-4-nitrobenzaldehyde , show therapeutic potential for conditions affecting the retina .

properties

IUPAC Name

5-fluoro-2-methoxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8-3-7(10(12)13)6(9)2-5(8)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLPADRUFKEHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxy-4-nitrobenzaldehyde

Synthesis routes and methods

Procedure details

To a suspension of 0.524 g (3.80 mmole) of potassium carbonate, 0.5 mL of iodomethane and 8 mL of dimethylformamide was added, dropwise, a solution of 0.141 g (0.76 mmole) of 5-fluoro-2-hydroxy-4-nitro-benzaldehyde (IV.46b) in 1 mL of dimethylformamide. The resulting dark red solution was stirred at room temperature for 3 hours. The mixture was poured into 50 mL of water and extracted three times with 25 mL of ethyl acetate. The combined organic layers were washed three times with 25 mL of water, once with 25 mL of brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give 0.143 g of 5-fluoro-2-methoxy-4-nitro-benzaldehyde (IV.46c) as a yellow solid.
Quantity
0.524 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
5-fluoro-2-hydroxy-4-nitro-benzaldehyde
Quantity
0.141 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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